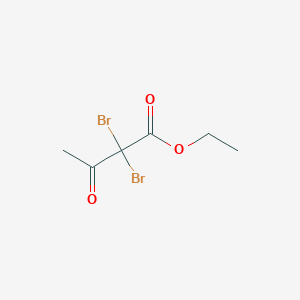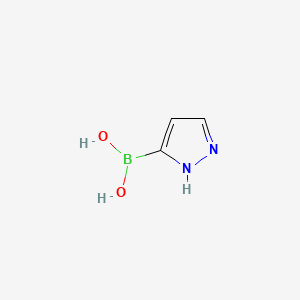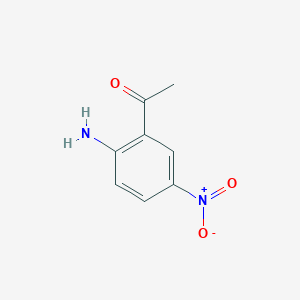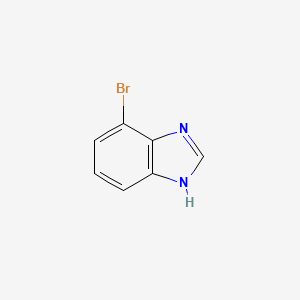![molecular formula C7H6BrN3 B1279563 6-溴-5-甲基[1,2,4]三唑并[1,5-a]吡啶 CAS No. 746668-59-7](/img/structure/B1279563.png)
6-溴-5-甲基[1,2,4]三唑并[1,5-a]吡啶
描述
6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine (6-BMT) is a heterocyclic compound that belongs to the triazole family. It is a highly versatile compound with a wide range of applications in the field of organic chemistry. 6-BMT has been extensively studied due to its unique properties, such as its ability to form complexes with metal ions, its ability to act as a ligand, and its potential as a bioactive agent.
科学研究应用
杂环化合物的合成
6-溴-5-甲基[1,2,4]三唑并[1,5-a]吡啶: 是一种重要的杂环化合物合成中间体,在药物化学中至关重要。 一种无催化剂的微波辅助合成方法已被开发用于合成这些化合物,该方法展现出广泛的底物范围和良好的官能团耐受性 。这种环保方法可以以良好至优异的产率获得产物,对于可持续化学实践具有重要意义。
药理学潜力
三唑并[1,5-a]吡啶部分是许多表现出广泛生物活性的药物的核心。 具有这种结构的化合物已被用作RORγt反向激动剂、PHD-1、JAK1和JAK2抑制剂 。这些抑制剂对于治疗包括心血管疾病、2型糖尿病和过度增殖性疾病在内的多种疾病至关重要。
抗菌应用
三唑环,是6-溴-5-甲基[1,2,4]三唑并[1,5-a]吡啶结构的一部分,以其抗菌特性而闻名。 它能够与生物系统中的多种酶和受体结合,从而开发出新的抗菌剂来对抗多重耐药病原体 。
材料科学
由于其结构特性,该化合物在材料科学中也得到了应用。 含氮杂环化合物被用于开发具有各种工业应用潜力的新材料 。
疾病的治疗靶点
三唑并[1,5-a]吡啶衍生物靶向脂肪酸结合蛋白(FABP),FABP被认为是诸如血脂异常、冠心病和糖尿病等疾病的潜在治疗靶点 。这突出了该化合物在开发代谢疾病治疗方法中的重要性。
抑郁症治疗
作为选择性血清素再摄取抑制剂的三唑并吡啶衍生物曲唑酮的发现,激发了人们对三唑并吡啶在治疗抑郁症中的兴趣 。这种应用强调了该化合物在神经精神疾病管理中的作用。
安全和危害
作用机制
Target of Action
The primary targets of 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine are currently unknown . This compound is a part of a unique collection of chemicals provided for early discovery researchers
Result of Action
The molecular and cellular effects of 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine’s action are currently unknown . As research progresses, these effects will be more clearly defined and understood.
生化分析
Biochemical Properties
6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to act as an inhibitor for certain enzymes involved in metabolic pathways. The compound’s interaction with enzymes such as JAK1 and JAK2 suggests its potential in modulating signaling pathways. Additionally, 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine can bind to specific proteins, altering their conformation and function, which can have downstream effects on various biochemical processes.
Cellular Effects
The effects of 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly the ERK signaling pathway . This compound can decrease the phosphorylation levels of key proteins such as ERK1/2, c-Raf, MEK1/2, and AKT, leading to altered cell function. Furthermore, 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine can induce apoptosis and cell cycle arrest in certain cell types, highlighting its potential as an anticancer agent . Its impact on gene expression and cellular metabolism further underscores its significance in cellular biology.
Molecular Mechanism
At the molecular level, 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with JAK1 and JAK2 results in the inhibition of these enzymes, thereby modulating the associated signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine in laboratory settings have been studied to understand its stability and long-term impact on cellular function. It has been found that the compound remains stable under specific conditions, retaining its biochemical activity over time . Its degradation products and their effects on cellular processes are still under investigation. Long-term studies have shown that continuous exposure to 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine can lead to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
In animal models, the effects of 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine vary with dosage. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and modulation of signaling pathways . At higher doses, toxic or adverse effects have been observed, including cellular toxicity and organ damage. These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels . The compound’s ability to modulate enzyme activity can lead to significant changes in metabolic processes, making it a valuable tool for studying metabolism.
Transport and Distribution
The transport and distribution of 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine within cells and tissues are critical for its biochemical activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine is crucial for its function. It is directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . Post-translational modifications and targeting signals play a significant role in its localization, influencing its activity and function.
属性
IUPAC Name |
6-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-6(8)2-3-7-9-4-10-11(5)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFZTLWVHLYBEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=NC=NN12)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469709 | |
| Record name | 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
746668-59-7 | |
| Record name | 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=746668-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 746668-59-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



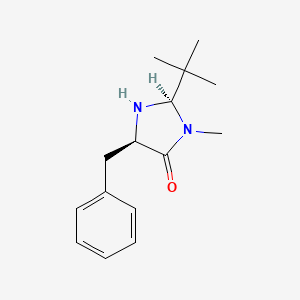


![2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline](/img/structure/B1279486.png)
